molecular formula C7H6F2IN B13484554 (2,3-Difluoro-5-iodophenyl)methanamine

(2,3-Difluoro-5-iodophenyl)methanamine

Cat. No.: B13484554
M. Wt: 269.03 g/mol
InChI Key: FMKODVVNVYJVJU-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-iodophenyl)methanamine is an organic compound with the molecular formula C7H6F2IN It is a derivative of methanamine, where the phenyl ring is substituted with two fluorine atoms at positions 2 and 3, and an iodine atom at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-5-iodophenyl)methanamine typically involves multiple steps. One common method starts with the iodination of a difluorobenzene derivative. The iodinated compound is then subjected to a series of reactions, including amination, to introduce the methanamine group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-5-iodophenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2,3-Difluoro-5-iodophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Difluoro-5-iodophenyl)methanamine involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluoro-5-iodophenyl)methanamine is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly affect its chemical properties and reactivity compared to other similar compounds. This unique structure can lead to different biological activities and applications.

Properties

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

(2,3-difluoro-5-iodophenyl)methanamine

InChI

InChI=1S/C7H6F2IN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2

InChI Key

FMKODVVNVYJVJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)F)F)I

Origin of Product

United States

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